Superior ERRγ Binding Potency Versus Lead Hydrazone GSK4716
SR 19881 exhibits a 1.54-fold improvement in ERRγ binding potency compared to the hydrazone lead GSK4716 in a FRET-based peptide recruitment assay [1]. This represents the highest potency among all full agonists in the phenol amide series [2].
| Evidence Dimension | ERRγ binding potency (EC50) |
|---|---|
| Target Compound Data | 0.39 μM |
| Comparator Or Baseline | GSK4716: 0.60 μM |
| Quantified Difference | SR 19881 is 1.54-fold more potent |
| Conditions | FRET-based peptide recruitment assay using α-HisSUMO-ERRγ-LBD and FITC-RIP140 peptide |
Why This Matters
Enhanced binding potency translates to lower compound consumption in assays, reducing per-experiment cost and minimizing potential off-target effects at higher concentrations.
- [1] Lin H, Doebelin C, Patouret R, Garcia-Ordonez RD, Chang MR, Novick SJ, et al. Design, synthesis, and evaluation of simple phenol amides as ERRγ agonists. Bioorg Med Chem Lett. 2018 Mar 8;28(8):1313–1319. doi: 10.1016/j.bmcl.2018.03.019. Table 1 and related text. View Source
- [2] Lin H, Doebelin C, Patouret R, Garcia-Ordonez RD, Chang MR, Novick SJ, et al. Design, synthesis, and evaluation of simple phenol amides as ERRγ agonists. Bioorg Med Chem Lett. 2018 Mar 8;28(8):1313–1319. doi: 10.1016/j.bmcl.2018.03.019. Table 7 and related text. View Source
